molecular formula C15H22N2O4S B4422675 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

Numéro de catalogue B4422675
Poids moléculaire: 326.4 g/mol
Clé InChI: JRGQPQQAGCNZBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for B-cell development and activation. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in the suppression of B-cell-mediated immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, decreased B-cell activation and proliferation, and suppression of cytokine production. This compound has also been shown to induce apoptosis in B-cell malignancies and to reduce the production of autoantibodies in models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide is its specificity for BTK, which reduces the likelihood of off-target effects. This compound is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, this compound has a relatively short half-life, which may limit its effectiveness in some settings. Additionally, this compound has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for the development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide. One area of focus could be the optimization of the synthesis method to improve yield and reduce costs. Another direction could be the development of combination therapies that include this compound and other targeted agents. Additionally, this compound could be investigated in other disease settings, such as multiple sclerosis and Sjogren's syndrome. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Applications De Recherche Scientifique

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity and has shown to be well-tolerated in vivo. This compound has also been investigated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown to be effective in reducing disease severity.

Propriétés

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-4-15(18)17-12-6-8-14(9-7-12)22(19,20)16-11-13-5-3-10-21-13/h6-9,13,16H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGQPQQAGCNZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.